molecular formula C22H32BN3O5 B7766413 4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester

4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester

Cat. No.: B7766413
M. Wt: 429.3 g/mol
InChI Key: USXCUHBUPFYBBL-UHFFFAOYSA-N
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Description

4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester is a complex organic compound that features a boronic acid ester functional group Boronic acid esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester likely involves multiple steps:

    Formation of the 1,2,3-triazole ring:

    Attachment of the THPO-methyl group: This step might involve the protection of a hydroxyl group with a THPO (tetrahydropyranyl) group, followed by methylation.

    Formation of the boronic acid ester: This can be done by reacting the corresponding phenylboronic acid with pinacol in the presence of a dehydrating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid ester group can undergo oxidation to form the corresponding phenol.

    Reduction: The triazole ring and other functional groups may be reduced under specific conditions.

    Substitution: The boronic acid ester can participate in Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.

    Substitution: Palladium catalysts, bases like potassium carbonate, and aryl halides.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Reduced triazole derivatives.

    Substitution: Biaryl compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

Biology and Medicine

    Drug Development:

    Bioconjugation: The compound could be used to link biomolecules through the triazole ring.

Industry

    Materials Science:

    Sensors: The boronic acid group can interact with sugars, making it useful in sensor technology.

Mechanism of Action

The mechanism of action would depend on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. In biological systems, the triazole ring may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid, pinacol ester: Lacks the triazole and THPO-methyl groups.

    4-(2-(1,2,3-Triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester: Lacks the THPO-methyl group.

    4-(2-(4-(Methoxy)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester: Similar structure but with a methoxy group instead of THPO-methyl.

Uniqueness

The presence of the THPO-methyl group and the 1,2,3-triazole ring makes 4-(2-(4-(THPO-methyl)-1,2,3-triazol-1-yl)ethoxy)phenylboronic acid, pinacol ester unique, potentially offering distinct reactivity and applications compared to similar compounds.

Properties

IUPAC Name

4-(oxan-2-yloxymethyl)-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32BN3O5/c1-21(2)22(3,4)31-23(30-21)17-8-10-19(11-9-17)27-14-12-26-15-18(24-25-26)16-29-20-7-5-6-13-28-20/h8-11,15,20H,5-7,12-14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USXCUHBUPFYBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3C=C(N=N3)COC4CCCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00656905
Record name 4-{[(Oxan-2-yl)oxy]methyl}-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957120-67-1
Record name 4-[[(Tetrahydro-2H-pyran-2-yl)oxy]methyl]-1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957120-67-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{[(Oxan-2-yl)oxy]methyl}-1-{2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00656905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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